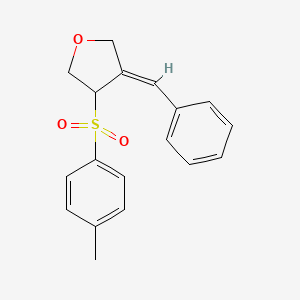

(Z)-3-Benzylidene-4-tosyltetrahydrofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18O3S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(3Z)-3-benzylidene-4-(4-methylphenyl)sulfonyloxolane |

InChI |

InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11- |

InChI Key |

OVVAPWRAECLDDO-WJDWOHSUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C\2COC/C2=C/C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2COCC2=CC3=CC=CC=C3 |

Origin of Product |

United States |

The Significance of Tetrahydrofuran Scaffolds in Complex Molecule Construction

The tetrahydrofuran (B95107) (THF) ring is a saturated five-membered oxygen-containing heterocycle that is a cornerstone in the synthesis of complex molecules. researchgate.netmsu.edu Its prevalence in a vast array of natural products and pharmaceutically active compounds underscores its importance. researchgate.netnih.govmdpi.com Molecules incorporating the THF motif are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and neurotoxic effects. researchgate.net

The utility of the THF scaffold in synthetic chemistry stems from several factors:

Structural Ubiquity: It is a common feature in many biologically significant molecules, such as polyether antibiotics and Annonaceous acetogenins, making it a frequent target for total synthesis. researchgate.netnih.gov

Synthetic Versatility: The THF ring can be synthesized through numerous reliable methods, including intramolecular nucleophilic substitution, additions of alcohols to epoxides, and oxidative cyclization of dienes. nih.gov This allows chemists to introduce the ring system with a high degree of control over its substitution pattern and stereochemistry.

Pharmacokinetic Modulation: In medicinal chemistry, the incorporation of saturated heterocycles like tetrahydrofuran can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The THF moiety can influence properties like lipophilicity and hydrogen bonding capacity, which are critical for drug-target interactions. pharmablock.comnih.gov

Below is a table highlighting notable examples of natural products and drugs that feature the tetrahydrofuran ring system.

| Compound Class | Example Molecule | Biological Significance |

| Annonaceous Acetogenins | Uvaricin | Potent anticancer and antimalarial activities. researchgate.net |

| Polyether Antibiotics | Monensin | Used as an ionophore in agriculture and medicine. researchgate.net |

| Lignans | Galgravin | Exhibits various pharmacological effects. nih.gov |

| HIV Protease Inhibitors | Amprenavir (APV) | Antiretroviral drug for the treatment of HIV/AIDS. nih.gov |

This table provides examples of compound classes where the tetrahydrofuran scaffold is a key structural feature.

The Strategic Importance of Benzylidene and Tosyl Moieties in Synthetic Design

The functionality of (Z)-3-Benzylidene-4-tosyltetrahydrofuran is greatly enhanced by the presence of the benzylidene and tosyl groups. These are not merely passive substituents but are strategically chosen moieties that offer specific advantages in synthetic design.

The benzylidene group , formally derived from benzaldehyde, is frequently employed as a protecting group, particularly for 1,2- and 1,3-diols. wikipedia.orgnih.gov Its formation as a benzylidene acetal (B89532) provides robust protection for hydroxyl groups under a variety of reaction conditions. A key advantage is its selective removal; for instance, the reductive opening of a benzylidene acetal can be controlled to reveal either one of the original hydroxyl groups, providing a pathway for regioselective functionalization. nih.gov

The tosyl group (p-toluenesulfonyl group, abbreviated as Ts or Tos) is one of the most versatile functional groups in organic synthesis. wikipedia.org It is derived from p-toluenesulfonic acid. proprep.com The strategic importance of the tosyl group lies in its dual functionality:

Excellent Leaving Group: Alcohols are inherently poor leaving groups because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com By converting an alcohol to a tosylate ester (R-OTs), the hydroxyl group is transformed into a superb leaving group. proprep.commasterorganicchemistry.com The effectiveness of the tosylate anion (TsO⁻) as a leaving group is due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group, making it a very weak base. aklectures.com This transformation enables alcohols to readily participate in nucleophilic substitution (Sₙ2) and elimination reactions. wikipedia.orgmasterorganicchemistry.com

Protecting Group: The tosyl group is also used as a stable protecting group for amines and, less commonly, alcohols. wikipedia.orgproprep.comyoutube.com It forms stable sulfonamides with amines that are resistant to many acidic and basic conditions. wikipedia.org

The following table compares the tosylate group with other common leaving groups.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| Iodide | I⁻ | Hydroiodic acid (HI) | ~ -10 | Excellent |

| Bromide | Br⁻ | Hydrobromic acid (HBr) | ~ -9 | Excellent |

| Tosylate | TsO⁻ | p-Toluene-sulfonic acid (TsOH) | ~ -2.8 | Excellent |

| Mesylate | MsO⁻ | Methanesulfonic acid (MsOH) | ~ -1.9 | Excellent |

| Chloride | Cl⁻ | Hydrochloric acid (HCl) | ~ -7 | Good |

| Hydroxide | HO⁻ | Water (H₂O) | ~ 15.7 | Poor |

This table illustrates the relationship between the pKa of the conjugate acid and the ability of a group to act as a leaving group. Lower pKa values correspond to better leaving groups.

An Overview of Z Stereochemistry in Exocyclic Olefins Within Heterocyclic Frameworks

Direct Stereoselective Synthesis of the (Z)-Benzylidene Moiety

These approaches aim to construct the tetrahydrofuran ring and the benzylidene double bond concurrently or sequentially, with a primary focus on controlling the geometry of the alkene.

One of the most direct strategies to install the (Z)-benzylidene group is through the olefination of a ketone precursor, namely 4-tosyltetrahydrofuran-3-one. Several modern olefination reactions have been developed to favor the formation of Z-alkenes. nih.gov

The Wittig reaction , a cornerstone of alkene synthesis, can provide Z-selectivity when non-stabilized ylides are used under salt-free conditions. However, for a substrate like 4-tosyltetrahydrofuran-3-one, the adjacent electron-withdrawing tosyl group may influence ylide stability and reaction outcomes.

The Horner-Wadsworth-Emmons (HWE) reaction offers a highly effective alternative. Specifically, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) and strong, non-coordinating bases (e.g., KHMDS) in polar aprotic solvents (e.g., THF) at low temperatures. nih.gov These conditions kinetically favor the formation of the Z-alkene by accelerating the elimination of the anti-configured oxaphosphetane intermediate.

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis. organic-chemistry.org Reacting an aldehyde or ketone with a metallated 1-phenyl-1H-tetrazol-5-yl (PT) sulfone or a pyridinyl sulfone can afford high Z-selectivity, depending on the specific reagents and conditions chosen. organic-chemistry.orgchemrxiv.org Recent studies have shown that using N-sulfonylimines in place of carbonyl compounds can also lead to excellent Z-selectivity. chemrxiv.org

| Olefination Method | Key Reagents | Typical Conditions | General Z:E Selectivity |

|---|---|---|---|

| Wittig Reaction | Non-stabilized benzylphosphonium ylide | Salt-free, apolar solvents | Moderate to High |

| Still-Gennari (HWE) | Bis(trifluoroethyl) benzylphosphonate, KHMDS | THF, -78 °C | High to Excellent nih.gov |

| Julia-Kocienski | Benzyl (B1604629) PT-sulfone, KHMDS or DBU | DMF or THF, low temp. | Good to Excellent organic-chemistry.orgchemrxiv.org |

Annulation reactions, which form a ring by creating two new bonds in a single process, provide a convergent and efficient route to highly substituted tetrahydrofurans. nih.govscripps.edu

A plausible [3+2] annulation strategy could involve the reaction of a three-atom component, such as an epoxide or cyclopropane (B1198618), with a two-atom component. nih.gov For instance, a Lewis acid-catalyzed reaction between a suitable benzylidene-containing cyclopropane and an aldehyde could generate the tetrahydrofuran core. nih.gov The stereochemistry of the final product is often highly dependent on the geometry of the starting alkene.

Alternatively, intramolecular cyclization of a carefully designed acyclic precursor is a widely used method for tetrahydrofuran synthesis. nih.gov A common approach is the iodoetherification of a γ,δ-unsaturated alcohol. In this context, a precursor alcohol containing a (Z)-benzylidene moiety and a tosyl group at the appropriate positions could be cyclized in the presence of an iodine source (e.g., I2) and a base. The stereochemical outcome of the cyclization is governed by Baldwin's rules and the steric and electronic influences of the existing substituents. Visible-light-mediated deoxygenative cyclizations of activated alcohols also represent a modern approach to forming these ring systems. nih.gov

| Strategy | General Precursor Type | Key Reagents/Catalysts | Bonds Formed |

|---|---|---|---|

| [3+2] Annulation | Activated cyclopropane + Aldehyde | Lewis Acid (e.g., Sn(OTf)₂) nih.gov | 1 C-C, 1 C-O |

| [3+2] Cycloaddition | Carbonyl ylide + Alkene | Rh₂(OAc)₄ nih.gov | 2 C-C |

| Intramolecular Iodoetherification | γ,δ-Unsaturated Alcohol | I₂, NaHCO₃ | 1 C-O |

| Radical Cyclization | Allylated alcohol derivative | Visible light photocatalyst nih.gov | 1 C-C |

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov Designing an MCR for this compound would offer significant advantages in terms of atom economy and step efficiency. A hypothetical MCR could involve the reaction of benzaldehyde, a tosyl-containing pronucleophile (such as a tosylmethane derivative), and a component that provides the remaining C-O-C framework of the tetrahydrofuran ring, such as an epoxide or a protected diol, under catalytic conditions. While specific MCRs for this exact structure are not widely reported, the general utility of MCRs in synthesizing complex heterocycles is well-established. rsc.orgresearchgate.net

Synthesis via Functional Group Interconversions of Precursors

This synthetic paradigm involves the initial construction of a tetrahydrofuran ring with a different set of functional groups, followed by chemical transformations to install the required tosyl and (Z)-benzylidene moieties.

A common and reliable method to introduce a tosyl group is through the tosylation of a corresponding alcohol. This strategy would begin with the synthesis of (Z)-3-benzylidene-tetrahydrofuran-4-ol. This alcohol precursor could be synthesized using the cyclization or annulation methods described previously (Section 2.1.2), starting from precursors lacking the tosyl group.

The subsequent tosylation is a standard procedure in organic synthesis, typically achieved by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine is often used as both the base and the solvent. Alternatively, other bases like triethylamine (B128534) or potassium carbonate can be employed in an inert solvent such as dichloromethane (B109758) or acetonitrile. mdpi.com This reaction converts the hydroxyl group into a tosylate, which is an excellent leaving group but in this case, is the desired final functionality.

The formation of the benzylidene group on a pre-formed 4-tosyltetrahydrofuran ring is a highly practical approach. This route converges with the methods discussed in Section 2.1.1, as it would involve the olefination of a 4-tosyltetrahydrofuran-3-one precursor. The synthesis of this ketone precursor would be the initial key step, potentially starting from commercially available materials like tartaric acid or other chiral pool synthons. Once the 4-tosyltetrahydrofuran-3-one is obtained, a Z-selective olefination reaction (e.g., Still-Gennari or Julia-Kocienski) would be employed to introduce the benzylidene group with the correct geometry. nih.govorganic-chemistry.org

Further derivatization of the benzylidene group itself, while not leading to the target compound, could involve reactions such as catalytic hydrogenation to form a benzyl substituent, or oxidative cleavage to generate a ketone, demonstrating the synthetic utility of the exocyclic double bond as a functional handle.

Chiral Synthesis Approaches to Enantioenriched this compound

The creation of enantioenriched tetrahydrofurans, molecules with a specific three-dimensional arrangement of atoms, is a significant area of organic synthesis. For a hypothetical synthesis of enantioenriched this compound, chemists would likely turn to one of three principal strategies: the chiral pool strategy, asymmetric catalysis, or the use of chiral auxiliaries.

The chiral pool strategy utilizes naturally occurring enantiopure compounds, such as carbohydrates or amino acids, as starting materials. researchgate.net These materials possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations. For the synthesis of a substituted tetrahydrofuran, a starting material like a readily available sugar could be chemically modified to construct the core furan (B31954) ring with the desired stereochemistry.

Hypothetical Chiral Pool Approach:

| Starting Material Source | Key Transformation Steps | Resulting Intermediate |

|---|---|---|

| D-Glucose (a sugar) | 1. Protection of hydroxyl groups2. Selective modification to form the tetrahydrofuran ring3. Introduction of functional groups for tosyl and benzylidene moieties | A chiral tetrahydrofuran precursor |

This method is powerful because the stereochemistry is controlled from the outset, often simplifying the synthetic route. researchgate.net

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst directs a chemical reaction to favor the formation of one enantiomer over the other. rsc.org This approach is highly efficient and is a cornerstone of modern organic synthesis. chemistryviews.org For a target like this compound, an intramolecular cyclization reaction catalyzed by a chiral metal complex could be employed to form the tetrahydrofuran ring with high enantioselectivity. rsc.orgnih.gov

Various catalytic methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans, including:

Organocatalysis : Using small organic molecules as catalysts. Tandem iminium-enamine catalysis, for example, can create multiple stereocenters with high control. rsc.org

Metal Catalysis : Transition metals like copper, silver, or gold, combined with chiral ligands, can catalyze reactions such as cyclizations or additions to form the chiral ring structure. nih.govrsc.org

Table of Relevant Asymmetric Catalytic Reactions:

| Reaction Type | Catalyst System | Description | Enantioselectivity |

|---|---|---|---|

| Intramolecular Oxy-Michael Addition | Thiourea-cinchona alkaloid | A bifunctional organocatalyst promotes the ring-closing reaction of a linear precursor. | Often high to excellent |

| (3+2) Annulation | Chiral Brønsted base | Donor-acceptor cyclopropanes react with aldehydes to form substituted tetrahydrofurans. | Good to excellent |

A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the key bond-forming step, the auxiliary is removed, having served its purpose of inducing chirality.

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. The bulky nature of the auxiliary would then block one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby creating the desired stereocenter. Once the stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse.

General Workflow for Chiral Auxiliary Use:

Attachment : Covalently bond the chiral auxiliary to an achiral substrate.

Stereoselective Reaction : Perform a reaction (e.g., alkylation, aldol (B89426) addition) where the auxiliary directs the formation of a new stereocenter.

Removal : Cleave the auxiliary from the product to yield the enantioenriched molecule.

Convergent and Linear Synthetic Strategies for the Target Compound

For a hypothetical synthesis of this compound, a convergent approach might involve synthesizing a tosylated tetrahydrofuran precursor in one set of reactions and preparing a benzylidene-containing fragment separately, followed by a final coupling step. A linear strategy would involve starting with a simpler acyclic molecule and sequentially adding the necessary functional groups and forming the ring in a single pathway.

| Complexity | Simpler to plan. | Requires more complex planning and identification of suitable fragments. |

Methodologies for Ensuring and Confirming (Z)-Stereoselectivity of the Benzylidene Group

Achieving high stereoselectivity for the (Z)-isomer of the benzylidene group is a critical step in the synthesis of the target molecule. This requires careful selection of olefination methods and rigorous analytical confirmation.

Synthetic Methodologies:

The formation of the benzylidene double bond is typically accomplished through olefination reactions. The stereochemical outcome is highly dependent on the specific reagents and conditions used.

Wittig Reaction: The Wittig reaction and its variants are primary tools for alkene synthesis. The stereoselectivity is influenced by the stability of the phosphorus ylide.

Non-stabilized Ylides: Generally favor the formation of (Z)-alkenes through a kinetically controlled pathway involving an early, sterically-demanding transition state that leads to the cis-oxaphosphetane intermediate.

Stabilized Ylides: Tend to form (E)-alkenes under thermodynamic control due to the reversibility of the initial addition step.

Schlosser Modification: The use of strong bases like phenyllithium (B1222949) at low temperatures can deprotonate the initial betaine (B1666868) intermediate, allowing for equilibration to a more stable threobetaine lithio salt, which upon protonation and elimination, yields the (E)-alkene. Therefore, standard non-stabilized Wittig conditions are generally preferred for accessing the (Z)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction using phosphonate (B1237965) carbanions offers significant advantages, including easier removal of byproducts. The stereoselectivity can be tuned:

Still-Gennari modification (using electron-withdrawing groups on the phosphonate and specific bases like KHMDS with 18-crown-6) can strongly favor the formation of (Z)-alkenes.

Palladium-Catalyzed Cross-Coupling Reactions: Heck reactions involving 2-alkylidene-tetrahydrofurans can proceed with high stereoselectivity, sometimes favoring the (Z)-configuration depending on the specific intermediates and reaction pathways. researchgate.net

Analytical Confirmation:

Once synthesized, confirming the (Z)-geometry of the exocyclic double bond is essential. Several spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for this determination.

Chemical Shift: The chemical shift of the vinylic proton can be indicative of the geometry. In many cases, the vinylic proton of a (Z)-isomer appears at a different chemical shift compared to the (E)-isomer due to the anisotropic effect of the nearby phenyl ring and tosyl group.

Nuclear Overhauser Effect (NOE): This is the definitive NMR method. In the (Z)-isomer, the vinylic proton on the benzylidene group is in close spatial proximity to the proton at the C4 position of the tetrahydrofuran ring. A 1D or 2D NOESY experiment would show a correlation (cross-peak) between these two protons, confirming the Z-geometry. nih.govacs.org Conversely, in the (E)-isomer, this correlation would be absent or very weak.

X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the stereochemistry of the entire molecule, including the configuration of the double bond and the relative arrangement of substituents on the ring. nih.govresearchgate.net

| Analytical Method | Key Indicator for (Z)-Isomer Confirmation |

| ¹H NMR (Chemical Shift) | Characteristic shift for the vinylic proton, distinct from the (E)-isomer. |

| ¹H NMR (NOESY/NOE) | Strong correlation observed between the vinylic proton and the proton at C4 of the tetrahydrofuran ring. |

| X-Ray Crystallography | Direct visualization of the spatial arrangement of atoms, providing definitive proof of the Z-geometry. |

Diastereoselective Control in Tetrahydrofuran Ring Formation and Substituent Placement

The tetrahydrofuran ring in 3-benzylidene-4-tosyltetrahydrofuran contains two adjacent stereocenters. Controlling the relative stereochemistry (cis or trans) between the benzylidene and tosyl groups is a significant synthetic challenge. This is typically achieved by forming the ring through a diastereoselective cyclization reaction. nsf.gov

Common strategies for the diastereoselective synthesis of substituted tetrahydrofurans include:

Intramolecular Cyclization: Ring formation via intramolecular SN2 displacement is a classic and effective method. nih.gov For the target molecule, this could involve a precursor with a hydroxyl group and a suitable leaving group, where the stereochemistry of the starting material dictates the final relative stereochemistry of the product.

[3+2] Cycloaddition Reactions: These reactions are powerful for constructing five-membered rings with good stereocontrol. nih.gov The reaction of a three-atom component (like an epoxide or carbonyl ylide) with a two-atom component (an alkene) can generate multiple stereocenters in a single step with predictible diastereoselectivity based on the transition state geometry. rsc.org

Tandem Reactions: Multi-step reactions performed in a single pot can build complexity efficiently. For instance, a palladium-catalyzed tandem oxidative cyclization can be used to form highly substituted tetrahydrofurans, with diastereoselectivity influenced by the catalyst and substrate. acs.org

Epoxycarbanion Chemistry: The reaction of γ,δ-epoxycarbanions with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.govsci-hub.st While not directly forming the target structure, this illustrates a pathway where the relative stereochemistry is controlled during the ring-forming cyclization step.

The diastereomeric ratio (d.r.) of the final product is determined by the energy difference between the competing transition states leading to the cis and trans products. Steric hindrance often plays a crucial role, with the reaction favoring the pathway where bulky groups (like the benzylidene and tosyl moieties) adopt positions that minimize steric clash.

Enantioselective Synthesis and Resolution Techniques

With two chiral centers at C3 and C4, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer is often required for biological applications and can be achieved through several strategies.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. If a suitable chiral precursor can be identified, its inherent stereochemistry can be transferred to the final tetrahydrofuran product.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the ring-forming step. For example, asymmetric [3+2] cycloadditions using chiral Lewis acids or organocatalysts can produce tetrahydrofurans with high enantiomeric excess (e.e.). nih.gov

Enzymatic Resolution: This technique separates enantiomers from a racemic mixture by using an enzyme that selectively reacts with one enantiomer. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters that could serve as precursors to the final molecule. nih.govrsc.org For instance, a racemic alcohol precursor could be acylated by a lipase, yielding one enantiomer in its acylated form and the other as the unreacted alcohol, which can then be separated. researchgate.net

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials from nature. | Synthesis starting from a chiral sugar or amino acid. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. | A Lewis acid-catalyzed [3+2] cycloaddition using a chiral ligand. |

| Enzymatic Kinetic Resolution | Uses an enzyme to selectively modify one enantiomer in a racemic mixture, allowing for separation. | Lipase-catalyzed acylation of a racemic alcohol precursor to the tetrahydrofuran ring. rsc.org |

Impact of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of reactions producing this compound is highly sensitive to various reaction parameters. Fine-tuning these conditions is often necessary to maximize the yield of the desired stereoisomer.

Temperature: Kinetically controlled reactions are often run at low temperatures to prevent equilibration to the more stable thermodynamic product. For example, achieving Z-selectivity in some Wittig reactions requires low temperatures to trap the kinetic cis-oxaphosphetane.

Solvent: The polarity and coordinating ability of the solvent can influence transition state energies and the stability of intermediates, thereby affecting both diastereoselectivity and enantioselectivity.

Catalyst/Reagents: The choice of catalyst, particularly Lewis acids, can have a profound impact on diastereoselectivity. nih.gov In some radical cyclizations to form tetrahydrofurans, the addition of a Lewis acid like trialkylaluminum can even invert the preferred diastereomer from trans to cis. diva-portal.org Similarly, the choice of base and additives in olefination reactions is a key determinant of the Z/E ratio.

Concentration: In some reactions, concentration can influence the outcome. For example, competing intermolecular side reactions can be minimized at higher concentrations, favoring the desired intramolecular cyclization pathway. nih.gov

The following table illustrates hypothetical effects of reaction conditions on the stereochemical outcome based on established principles.

| Parameter | Variation | Potential Effect on Stereochemistry | Rationale |

| Temperature | Low (-78 °C) vs. High (Reflux) | May increase Z:E ratio in Wittig reactions. | Favors kinetic product over thermodynamic product. |

| Lewis Acid | None vs. TiCl₄ vs. i-Bu₃Al | Can alter the cis:trans ratio of the tetrahydrofuran ring. diva-portal.org | Coordination to intermediates changes the steric and electronic properties of the transition state. |

| Solvent | Non-polar (Toluene) vs. Polar (DMF) | Can influence the enantiomeric excess in asymmetric reactions. | Differential solvation of diastereomeric transition states. |

| Base (HWE Reaction) | NaH vs. KHMDS/18-crown-6 | Can switch selectivity from E-favored to Z-favored. | Alters the cation coordination and transition state geometry. |

Stereochemical Stability and Isomerization Pathways

The stereochemical integrity of this compound is not absolute. Both the exocyclic double bond and the chiral centers on the ring can potentially undergo isomerization under certain conditions.

(Z) to (E) Isomerization of the Double Bond:

Photochemical Isomerization: Exposure to UV light can promote π-bond rotation and lead to a photostationary state mixture of (Z) and (E) isomers.

Thermal Isomerization: While the rotational barrier of a typical double bond is high, conjugation with the phenyl ring may lower it sufficiently for thermal isomerization to occur at elevated temperatures. nih.gov

Acid/Base Catalyzed Isomerization: Traces of acid or base can catalyze isomerization, potentially through a reversible protonation/deprotonation mechanism or addition/elimination sequence, leading to the thermodynamically more stable (E)-isomer.

Epimerization at Ring Carbons (C3/C4):

The stereocenters at C3 and C4 are generally stable. However, if a synthetic precursor contains a proton on C3 or C4 that is acidic (e.g., adjacent to another carbonyl group not present in the final named structure), epimerization via enolate formation could occur under basic conditions.

Ring-opening and re-closure reactions, catalyzed by strong acids or Lewis acids, could also provide a pathway for isomerization, potentially leading to a thermodynamic mixture of cis and trans diastereomers. nih.gov Understanding these potential pathways is crucial for handling and storing the compound to maintain its stereochemical purity.

Chemical Reactivity and Transformation Pathways of Z 3 Benzylidene 4 Tosyltetrahydrofuran

Reactions Involving the Exocyclic (Z)-Benzylidene Double Bond

The exocyclic double bond in (Z)-3-Benzylidene-4-tosyltetrahydrofuran is part of an α,β-unsaturated sulfone system. This conjugation renders the β-carbon electrophilic and thus a prime target for nucleophilic attack. Furthermore, the double bond can participate in various addition reactions.

Electrophilic Addition Reactions

Electrophilic addition to the benzylidene double bond can be initiated by the attack of an electrophile. For instance, the reaction with hydrogen halides (HBr) would likely proceed via protonation of the double bond to form a carbocation intermediate. The subsequent attack by the bromide anion would lead to the corresponding saturated halo-derivative. The regioselectivity of this addition is governed by the stability of the resulting carbocation, with the positive charge preferentially located at the benzylic position due to resonance stabilization.

Nucleophilic Addition Reactions

The electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. semanticscholar.org This type of reaction, also known as 1,4-addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. mdpi.commasterorganicchemistry.com

Common nucleophiles that can participate in this reaction include:

Amines: Primary and secondary amines can add to the double bond to form the corresponding amino derivatives.

Thiols: Thiolates are potent nucleophiles that readily add to α,β-unsaturated systems.

Enolates: Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be employed to form new carbon-carbon bonds.

Organocuprates (Gilman reagents): These reagents are known to selectively perform 1,4-addition to α,β-unsaturated carbonyl compounds and similar systems.

The general mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final saturated product.

| Nucleophile | Reagent Example | Product Type |

| Amine | Methylamine | 3-(1-phenyl-2-(methylamino)ethyl)-4-tosyltetrahydrofuran |

| Thiol | Thiophenol | 3-(1-phenyl-2-(phenylthio)ethyl)-4-tosyltetrahydrofuran |

| Enolate | Diethyl malonate | Diethyl 2-(1-(4-tosyltetrahydrofuran-3-yl)-1-phenylethyl)malonate |

| Organocuprate | Lithium dimethylcuprate | 3-(1-phenylethyl)-4-tosyltetrahydrofuran |

Cycloaddition Chemistry (e.g., [2+2], [3+2] cycloaddition)

The exocyclic double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for the synthesis of complex spiro-heterocycles. rsc.orgrsc.orgnih.gov For example, reaction with azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, would yield spiro-pyrrolidine derivatives. frontiersin.orgnih.gov The regioselectivity and stereoselectivity of these cycloadditions are influenced by both steric and electronic factors.

Furthermore, photochemical [2+2] cycloaddition reactions with other alkenes could potentially lead to the formation of cyclobutane (B1203170) derivatives, although this reactivity would need to be experimentally verified. The feasibility of [4+2] cycloadditions, such as the Diels-Alder reaction, would depend on the diene partner and the electronic properties of the benzylidene system.

Radical Reactions and Reductive Transformations

The exocyclic double bond can be subject to radical addition reactions. However, a more common transformation is its reduction. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be expected to reduce the double bond to afford 3-benzyl-4-tosyltetrahydrofuran. This reduction is typically highly efficient for isolated double bonds.

Selective reduction of the exocyclic double bond in the presence of other reducible functional groups can also be achieved using specific reducing agents. For instance, Hantzsch esters have been shown to selectively reduce the exocyclic double bond of similar α,β-unsaturated systems. researchgate.net

Reactivity of the Tosyl Group

The tosyl group (-SO₂C₇H₇) is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This property makes the carbon atom to which it is attached susceptible to nucleophilic substitution.

Displacement Reactions

The tosyl group at the 4-position of the tetrahydrofuran (B95107) ring can be displaced by a variety of nucleophiles via an Sₙ2 mechanism. masterorganicchemistry.com The stereochemistry at the C-4 position will be inverted during this process. The efficiency of the displacement will depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required for this transformation.

| Nucleophile | Reagent Example | Product Type |

| Halide | Sodium iodide | 3-Benzylidene-4-iodotetrahydrofuran |

| Azide | Sodium azide | 4-Azido-3-benzylidenetetrahydrofuran |

| Hydroxide (B78521) | Sodium hydroxide | 3-Benzylidenetetrahydrofuran-4-ol |

| Cyanide | Sodium cyanide | 3-Benzylidenetetrahydrofuran-4-carbonitrile |

It is important to note that elimination reactions can compete with substitution, especially when using bulky or strongly basic nucleophiles. This could lead to the formation of a double bond within the tetrahydrofuran ring.

Elimination Reactions

The presence of a tosyl group, a proficient leaving group, at the C-4 position of this compound, alongside a proton at the C-3 position, establishes a framework conducive to β-elimination reactions. Such reactions, typically induced by a base, would result in the formation of a double bond within the tetrahydrofuran ring, yielding 3-benzylidenedihydrofuran. The stereochemistry and reaction conditions will significantly influence the predominant elimination pathway, be it E1 or E2.

Under E2 conditions, which favor a strong, non-hindered base, a concerted mechanism would occur. The anti-periplanar alignment of the C-3 proton and the C-4 tosyl group is a critical requirement for this pathway. The rigidity of the tetrahydrofuran ring in this compound may impose conformational constraints that either favor or hinder the attainment of this optimal geometry.

Conversely, E1 reactions are facilitated by weaker bases and polar protic solvents, proceeding through a carbocation intermediate. The stability of this potential carbocation at C-4, influenced by the electronic effects of the adjacent oxygen atom and benzylidene group, would be a determining factor in the viability of this pathway.

The regioselectivity of the elimination is also a key consideration. Depending on the specific base and reaction conditions utilized, different isomers of the resulting dihydrofuran could be formed.

Table 1: Predicted Products of Elimination Reactions

| Reaction Type | Reagents | Major Product | Minor Product(s) |

| E2 Elimination | Sodium ethoxide in ethanol | 3-Benzylidene-2,3-dihydrofuran | 3-Benzylidene-2,5-dihydrofuran |

| E1 Elimination | Ethanol, heat | 3-Benzylidene-2,3-dihydrofuran | Rearrangement products |

Reductive Cleavage Strategies

The tosyl group in this compound can be removed through various reductive cleavage methods, a common transformation in organic synthesis to replace a hydroxyl group (via its tosylate) with a hydrogen atom.

One prevalent method involves the use of reducing agents like lithium aluminum hydride (LiAlH₄). This powerful nucleophilic hydride reagent attacks the sulfur atom of the tosylate, leading to the cleavage of the C-O bond and subsequent replacement with a hydride, effectively yielding 3-benzylidenetetrahydrofuran.

Another effective strategy employs dissolving metal reductions. Reagents such as sodium in liquid ammonia (B1221849) or sodium naphthalenide are capable of transferring electrons to the tosyl group, initiating a cascade that results in the cleavage of the sulfonyl-oxygen bond and ultimately the carbon-oxygen bond. fiu.edu

Palladium-catalyzed hydrogenolysis offers a milder alternative for the reductive cleavage of tosylates. While typically more effective for benzylic or allylic tosylates, this method could potentially be applied to the C-O bond in the tetrahydrofuran ring system, particularly with specialized catalysts or under forcing conditions. rsc.org

Table 2: Comparison of Reductive Cleavage Methods

| Method | Reagent | Advantages | Disadvantages |

| Hydride Reduction | LiAlH₄ | High efficiency | Non-selective, can reduce other functional groups |

| Dissolving Metal Reduction | Na/NH₃ | Powerful | Requires cryogenic conditions |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, selective | May be slow or ineffective for this substrate |

Transformations of the Tetrahydrofuran Ring System

Ring-Opening Reactions

The tetrahydrofuran ring in this compound, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions are often promoted by Lewis acids or strong nucleophiles.

Lewis acid-catalyzed ring-opening can be initiated by the coordination of the Lewis acid to the oxygen atom of the tetrahydrofuran ring. This activation facilitates nucleophilic attack at either the C-2 or C-5 position, leading to cleavage of a C-O bond. The presence of the benzylidene and tosyl substituents will influence the regioselectivity of the nucleophilic attack. For instance, cobalt catalysts have been shown to promote enantioselective ring-opening of 2,5-dihydrofurans. nih.gov

Strong nucleophiles can also induce ring-opening, particularly if the reaction can alleviate ring strain or if the nucleophile attacks a susceptible position. In the context of this molecule, nucleophilic attack might be directed towards the carbon bearing the tosyl group, potentially leading to a substitution reaction that could be followed by a ring-opening cascade under certain conditions.

Functionalization of Remaining C-H Bonds

The functionalization of otherwise unactivated C-H bonds is a powerful tool in modern organic synthesis. For this compound, the C-H bonds on the tetrahydrofuran ring, particularly those at the C-2 and C-5 positions alpha to the oxygen atom, are potential targets for such transformations.

Metal-free, site-selective α-C–H functionalization of tetrahydrofuran has been achieved through photocatalytic generation of bromine radicals. rsc.org A similar strategy could potentially be applied to the target molecule. Additionally, zinc-mediated C-H activation of tetrahydrofuran has been reported for regioselective addition to alkynes. rsc.orgthieme-connect.com These methods could potentially be adapted to introduce new functional groups onto the tetrahydrofuran scaffold of the title compound.

Transition metal-catalyzed C-H activation is another prominent strategy. Catalysts based on rhodium, palladium, or ruthenium can mediate the insertion of carbenes or other reactive intermediates into C-H bonds. The directing ability of the existing functional groups (the oxygen atom, the benzylidene group, or even the tosyl group) would play a crucial role in determining the site of functionalization.

Catalytic Chemical Transformations Mediated by this compound

Transition Metal-Catalyzed Reactions

While the primary role of this compound is often as a substrate, its structural features could potentially allow it to act as a ligand or a precursor to a reactive intermediate in transition metal-catalyzed processes. The oxygen atom and the π-system of the benzylidene group could coordinate to a metal center.

More plausibly, the molecule could serve as a precursor to a reactive species in a catalytic cycle. For example, under certain conditions, elimination of the tosyl group could generate a dihydrofuran intermediate that could then participate in various transition metal-catalyzed reactions, such as cross-coupling or cycloaddition reactions.

Given the general utility of N-tosylhydrazones in generating carbene-type intermediates for transition-metal-catalyzed reactions, it is conceivable that under specific conditions, the tosyl group in the target molecule could be involved in transformations that lead to intermediates capable of participating in catalytic cycles. vulcanchem.com However, this would represent a non-standard reactivity pathway for this class of compound.

Organocatalytic Transformations

No research data is currently available on the organocatalytic transformations of this compound.

Photoredox Catalysis and Photoinduced Reactions

There is no published research on the photoredox catalysis or photoinduced reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation of Z 3 Benzylidene 4 Tosyltetrahydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Definitive (Z)-Configuration

The stereochemistry of the benzylidene group is a key structural feature of the molecule. The (Z)-configuration, where the phenyl group and the C4-proton of the tetrahydrofuran (B95107) ring are on the same side of the double bond, can be established by analyzing the chemical shifts of specific protons and carbons.

In the ¹H NMR spectrum, the chemical shift of the vinylic proton is particularly diagnostic. For (Z)-isomers of related 3-benzylidene-substituted heterocycles, the vinylic proton often experiences a downfield shift compared to the corresponding (E)-isomer due to the anisotropic effect of nearby functional groups. nih.govresearchgate.net For instance, in (Z)-3-(benzylidene)-2-oxo-indoline derivatives, the vinylic proton signal appears at a lower field in the Z-diastereomer. nih.gov

Similarly, ¹³C NMR chemical shifts are sensitive to the stereochemical environment. The carbons of the benzylidene group and the adjacent carbons of the tetrahydrofuran ring will exhibit distinct chemical shifts depending on the E/Z configuration. The relative shielding or deshielding of these carbons provides strong evidence for the assigned stereoisomer.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Vinylic-H | ~6.5-7.0 | Singlet | Shift is dependent on anisotropic effects. |

| Phenyl-H | ~7.2-7.6 | Multiplet | Aromatic protons of the benzylidene group. |

| Tosyl-Aryl-H | ~7.3 (d), ~7.8 (d) | Doublets | Protons on the p-toluenesulfonyl group. |

| Tetrahydrofuran-H | ~3.5-5.0 | Multiplets | Complex splitting due to coupling. |

| Tosyl-Methyl-H | ~2.4 | Singlet | Methyl protons of the tosyl group. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Vinylic-C | ~125-140 | Quaternary and CH carbons of the double bond. |

| Phenyl-C | ~128-135 | Aromatic carbons of the benzylidene group. |

| Tosyl-Aryl-C | ~127-145 | Aromatic carbons of the tosyl group. |

| Tetrahydrofuran-C | ~65-85 | Carbons of the heterocyclic ring. |

| Tosyl-Methyl-C | ~21.5 | Methyl carbon of the tosyl group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the tetrahydrofuran ring and the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting different fragments of the molecule, for example, linking the benzylidene group to the tetrahydrofuran ring and the tosyl group to the tetrahydrofuran ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are key to determining the stereochemistry. They detect protons that are close in space, irrespective of their bonding. For (Z)-3-Benzylidene-4-tosyltetrahydrofuran, a strong NOE correlation would be expected between the vinylic proton and the proton at the C4 position of the tetrahydrofuran ring, as they are on the same side of the double bond. Conversely, in the (E)-isomer, an NOE would be observed between the vinylic proton and the protons at C2 of the tetrahydrofuran ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₈H₁₈O₃S. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of the tosyl group or fragments from the benzylidene moiety.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 327.1055 | (Experimental Value) | C₁₈H₁₉O₃S |

| [M+Na]⁺ | 349.0874 | (Experimental Value) | C₁₈H₁₈NaO₃S |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key expected absorption bands for this compound would include:

Sulfone (SO₂): Strong asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are characteristic of the tosyl group.

Aromatic C=C: Stretching vibrations for the phenyl and tosyl aromatic rings typically appear in the 1600-1450 cm⁻¹ region.

C-O-C: The ether linkage in the tetrahydrofuran ring will show a characteristic stretching band in the 1150-1070 cm⁻¹ range.

C=C Alkene: The stretching of the exocyclic double bond is expected around 1650 cm⁻¹.

Aromatic and Vinylic C-H: Stretching vibrations appear above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Sulfone (SO₂, asymm) | 1350-1300 | Strong |

| Sulfone (SO₂, symm) | 1160-1120 | Strong |

| Aromatic C=C | 1600-1450 | Medium-Weak |

| C-O-C Ether | 1150-1070 | Strong |

| C=C Alkene | ~1650 | Medium-Weak |

| Aromatic/Vinylic C-H | >3000 | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the (Z)-configuration by determining the exact positions of all atoms and the geometry around the double bond. It would also reveal the conformation of the tetrahydrofuran ring and the relative orientation of the bulky benzylidene and tosyl substituents. For complex stereochemical assignments, X-ray crystallography is considered the gold standard.

Theoretical and Computational Investigations of Z 3 Benzylidene 4 Tosyltetrahydrofuran

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic compounds. These calculations provide insights into the distribution of electrons within the molecule and how it might interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

FMO analysis for (Z)-3-Benzylidene-4-tosyltetrahydrofuran would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis might indicate that the HOMO is localized on the benzylidene group, suggesting its susceptibility to electrophilic attack, while the LUMO might be centered on the tosyl group, indicating a site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |

| Ionization Potential | 6.5 | Approximate energy required to remove an electron |

Note: The values in this table are illustrative and represent typical values for a molecule of this type as determined by DFT calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. imist.ma It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the furan (B31954) ring, as well as the double bond of the benzylidene moiety, highlighting these as potential sites for interaction with electrophiles. imist.ma Conversely, positive potential might be observed around the hydrogen atoms and the sulfur atom of the tosyl group.

Table 2: Illustrative Electrostatic Potential (ESP) Regions of this compound

| Molecular Region | Predominant Color on ESP Map | Interpretation |

|---|---|---|

| Oxygen atoms of the tosyl group | Red | High electron density, potential for electrophilic attack |

| Oxygen atom of the tetrahydrofuran (B95107) ring | Red | High electron density, potential for electrophilic attack |

| Benzylidene double bond | Yellow-Green | Moderate electron density |

| Sulfur atom of the tosyl group | Blue | Low electron density, potential for nucleophilic attack |

Note: The descriptions in this table are illustrative and based on the expected electronic effects of the functional groups present in the molecule.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.

For this compound, computational studies could be employed to investigate various potential reactions, such as cycloadditions, nucleophilic substitutions, or eliminations. nih.gov For example, the mechanism of a [3+2] cycloaddition reaction involving the benzylidene double bond could be explored. nih.gov DFT calculations could be used to locate the transition state structure for the concerted or stepwise pathway, and the calculated activation energy would provide an estimate of the reaction rate. nih.gov This information is invaluable for understanding the reactivity of the molecule and for designing new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is important because the reactivity and biological activity of a molecule can be highly dependent on its conformation.

For this compound, conformational analysis would involve systematically rotating the rotatable bonds, such as the bond connecting the benzylidene group to the tetrahydrofuran ring and the bonds within the tosyl group, and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the motion of each atom is calculated based on classical mechanics and a force field that describes the interactions between atoms. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in a solvent or at different temperatures.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can be a valuable aid in the characterization of new compounds. By comparing the predicted spectra with experimental data, it is possible to confirm the structure of a molecule.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The accuracy of these predictions has improved significantly in recent years, and they can often be used to assign specific signals in the experimental spectrum to particular atoms in the molecule.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net These calculated frequencies can help in the assignment of the experimental IR spectrum, providing further confirmation of the molecule's structure.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (vinyl proton) | 7.8 ppm | 7.7 ppm |

| ¹³C NMR Chemical Shift (carbonyl carbon) | N/A | N/A |

| IR Frequency (C=C stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

Note: The values in this table are illustrative. "N/A" indicates that a carbonyl carbon is not present in this molecule. The comparison demonstrates the typical level of agreement that can be expected between calculated and experimental data.

Future Directions and Emerging Research Opportunities for Z 3 Benzylidene 4 Tosyltetrahydrofuran

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of (Z)-3-Benzylidene-4-tosyltetrahydrofuran is a critical aspect that governs its accessibility for further studies and applications. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.

Current synthetic strategies, while effective, may rely on traditional methods that involve harsh reaction conditions, stoichiometric reagents, and multi-step procedures. A key future direction is the development of catalytic, atom-economical reactions to construct the core structure. This could involve exploring transition-metal catalysis for the key C-C and C-O bond formations. For instance, palladium-catalyzed cross-coupling reactions or gold-catalyzed cyclization reactions could offer more direct and efficient pathways.

Furthermore, a focus on sustainable chemistry is paramount. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. The exploration of biocatalysis, using enzymes to perform key transformations with high stereoselectivity, could provide a highly sustainable route to the desired (Z)-isomer.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and atom economy. | Development of novel catalysts and reaction conditions for C-C and C-O bond formation. |

| Organocatalysis | Avoidance of toxic metals, mild reaction conditions. | Design of chiral organocatalysts for asymmetric synthesis of the (Z)-isomer. |

| Biocatalysis | High stereoselectivity, environmentally benign. | Identification and engineering of enzymes for key synthetic steps. |

| Photoredox Catalysis | Use of visible light as a renewable energy source. | Development of photochemical routes for the construction of the tetrahydrofuran (B95107) ring. |

Exploration of Undiscovered Reactivity and Catalytic Potential

The unique structural features of this compound, including the electron-withdrawing tosyl group and the exocyclic double bond, suggest a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.

The presence of the tosyl group, a good leaving group, opens up possibilities for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C4 position. The double bond can be a handle for various transformations such as hydrogenation, oxidation, and cycloaddition reactions. The stereochemistry of the (Z)-isomer could also influence the outcome of these reactions, leading to novel stereoselective transformations.

Beyond its reactivity as a substrate, the potential of this compound and its derivatives as catalysts or ligands in catalysis is an exciting avenue for exploration. The tetrahydrofuran core and the benzylidene moiety could be modified to create chiral ligands for asymmetric catalysis.

| Reaction Type | Potential Outcome | Research Goal |

| Nucleophilic Substitution | Introduction of diverse functional groups at C4. | Expand the chemical space of accessible derivatives. |

| Cycloaddition Reactions | Formation of complex polycyclic structures. | Access novel molecular scaffolds for medicinal chemistry. |

| Asymmetric Hydrogenation | Stereoselective reduction of the double bond. | Synthesis of enantiopure saturated analogues. |

| Oxidative Cleavage | Formation of functionalized tetrahydrofuranones. | Generation of valuable synthetic intermediates. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To translate the potential of this compound from a laboratory curiosity to a readily available building block, the development of scalable and automated synthetic processes is crucial. Flow chemistry offers significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability.

Future research should focus on adapting the optimized synthetic routes for this compound to continuous flow systems. This would involve the development of packed-bed reactors with immobilized catalysts or reagents, enabling a continuous production process. The integration of real-time monitoring and automated optimization algorithms could further enhance the efficiency and robustness of the synthesis.

The ability to produce this compound on a larger scale would facilitate more extensive biological screening and material science applications, which are often limited by the availability of the compound.

Design of Next-Generation Analogues for Specific Synthetic Applications

The core structure of this compound serves as an excellent starting point for the design and synthesis of next-generation analogues with tailored properties for specific applications. By systematically modifying the substituents on the benzylidene ring and replacing the tosyl group with other functionalities, a diverse library of compounds can be generated.

For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the benzylidene moiety can fine-tune the electronic properties of the molecule, which could be beneficial for its use as a ligand in catalysis or as an active component in electronic materials. Replacing the tosyl group with other leaving groups or functional groups that can participate in specific chemical reactions would further expand the synthetic utility of this scaffold.

Computational modeling and machine learning could play a significant role in guiding the design of these new analogues. By predicting the properties and reactivity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of novel molecules with desired functions.

| Analogue Design Strategy | Target Property | Potential Application |

| Substitution on Benzylidene Ring | Tunable electronic and steric properties. | Fine-tuning of catalytic activity or biological interactions. |

| Modification of the Tosyl Group | Altered reactivity and functionality. | Development of novel reactive intermediates. |

| Variation of the Tetrahydrofuran Core | Modified ring size and substitution pattern. | Exploration of structure-activity relationships. |

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high stereoselectivity for (Z)-3-benzylidene-4-tosyltetrahydrofuran?

- Methodological Answer : Utilize stereocontrolled aldol condensation or [3+2] cycloaddition reactions. For example, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) to enforce the (Z)-configuration. Monitor reaction progress via -NMR to track diastereomeric ratios and optimize solvent polarity (e.g., THF or DCM) to stabilize intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine chromatographic (HPLC with chiral columns) and spectroscopic techniques:

- NMR : Confirm stereochemistry via coupling constants () between vinyl protons and NOESY correlations.

- X-ray crystallography : Refine crystal structures using SHELX software to resolve ambiguities in spatial arrangements .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis of the tosyl group. Conduct accelerated degradation studies (40°C/75% RH) and track changes via TLC or -NMR (if fluorinated analogs exist) .

Advanced Research Questions

Q. How to resolve contradictions in reported cycloaddition reactivity of this compound?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or DFT calculations (e.g., Gaussian or ORCA) to differentiate concerted vs. stepwise mechanisms. Compare experimental data (e.g., regioselectivity in Diels-Alder reactions) with computational transition-state models. Reconcile discrepancies by adjusting solvent parameters (dielectric constant) in simulations .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer : Use hybrid QSAR/molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions with target enzymes (e.g., cyclooxygenase-2). Validate predictions via in vitro assays (e.g., enzyme inhibition IC) and correlate with electrostatic potential surfaces (EPS) derived from ab initio calculations .

Q. How to analyze conflicting crystallographic data for this compound complexes?

- Methodological Answer : Apply twin refinement in SHELXL for overlapping diffraction patterns. Use R and CC metrics to assess data quality. For ambiguous electron density, employ composite omit maps or multi-conformer models. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.